2''-Epifraxamoside is a naturally occurring compound that belongs to the class of flavonoids. It is primarily sourced from various plant species, particularly those within the family of Asteraceae. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
2''-Epifraxamoside is predominantly extracted from plants such as Eupatorium and other related genera. These plants are known for their rich flavonoid content, which contributes to their medicinal properties. The extraction process typically involves solvent extraction methods or chromatographic techniques to isolate the compound from plant matrices.
In terms of chemical classification, 2''-Epifraxamoside is categorized as a flavonoid glycoside, which means it consists of a flavonoid aglycone linked to a sugar moiety. This classification highlights its structural complexity and potential biological activities.
The synthesis of 2''-Epifraxamoside can be approached through various methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the synthesis process and verify product identity.
The molecular structure of 2''-Epifraxamoside features a flavonoid backbone with specific hydroxyl groups and a sugar moiety attached. Its chemical formula is , indicating it contains 21 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms.
The compound's molecular weight is approximately 432.38 g/mol. Its structural representation includes various functional groups characteristic of flavonoids, such as phenolic hydroxyls and glycosidic linkages.
2''-Epifraxamoside participates in several chemical reactions typical of flavonoids, including:
These reactions are significant for understanding the compound's stability and reactivity in biological systems. They also provide insights into how it might interact with other biomolecules.
The mechanism of action for 2''-Epifraxamoside involves multiple pathways:
Research indicates that flavonoids like 2''-Epifraxamoside can modulate pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), leading to reduced inflammation and improved cellular health.
Spectroscopic analysis (e.g., Nuclear Magnetic Resonance spectroscopy) confirms the compound's structure and purity following synthesis or extraction processes.
2''-Epifraxamoside has several promising applications in scientific research:
Research continues to explore the full spectrum of biological activities associated with 2''-Epifraxamoside, highlighting its importance in both traditional medicine and modern therapeutic applications.
2'-Epifraxamoside is systematically named as (2S,3R,4S,5S,6R)-6-[(2R,3R,4R,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature adheres to IUPAC carbohydrate conventions by:
The SMILES notation encodes stereochemistry and connectivity:Canonical SMILES:OC[C@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)O[C@@H]2CO)[C@H](O)[C@@H](O)[C@@H]1O[C@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O
Key features include:
@
and @@
symbols [8]. O1...C1
) [4]. [C@@H]
→ [C@H]
for epimers).Table 1: SMILES Representations [4] [8] Notation Type | SMILES String |
---|---|
Canonical | OC[C@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)O[C@@H]2CO)[C@H](O)[C@@H](O)[C@@H]1O[C@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O |
Linear (No Stereo) | OCC1OC(OC2C(O)C(O)C(O)OC2CO)C(O)C(O)C1OC1OC(CO)C(O)C(O)C1O |
Isomer (8-epi) | OC[C@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)O[C@@H]2CO)[C@H](O)[C@H](O)[C@@H]1O[C@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O |
Table 2: Key Molecular Descriptors [1] [5] [6]
Property | Value | Calculation Method |
---|---|---|
Molecular Formula | C₂₄H₂₈O₁₃ | Elemental analysis |
Exact Mass | 524.47 g/mol | Sum of isotopic masses |
Topological Polar Surface Area (TPSA) | 195.50 Ų | Ertl’s fragment contribution method |
The TPSA value (195.50 Ų) is derived from oxygen contributions in hydroxyls (20.23 Ų/OH), ethers (9.23 Ų/O), and carboxyl groups (23.79 Ų/COOH) [5] [6]. This high TPSA predicts:
Experimental data indicates:
Key spectroscopic signatures:
Table 3: Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹³C NMR | δ 102.5, 100.8, 95.6 | Anomeric carbons (C-1''', C-1'', C-1') |
¹H-¹H COSY | δ 5.38/3.92, δ 4.92/3.68 | Interglycosidic correlations |
HMBC | δ 175.8 (C=O) ↔ δ 3.92 (H-5') | Carboxyl to aglycone linkage |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0